![molecular formula C16H19NOS B4278603 N-(2-sec-butylphenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B4278603.png)
N-(2-sec-butylphenyl)-5-methyl-2-thiophenecarboxamide
Overview
Description
N-(2-sec-butylphenyl)-5-methyl-2-thiophenecarboxamide, commonly known as BMS-986165, is a small-molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a selective inhibitor of the TYK2 enzyme, which plays a crucial role in the immune system.
Mechanism of Action
BMS-986165 is a selective inhibitor of TYK2, which is a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways of several cytokine receptors, including those for IL-12, IL-23, and type I interferons. Inhibition of TYK2 by BMS-986165 blocks the downstream signaling of these receptors, leading to reduced production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BMS-986165 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and interferon-gamma in vitro and in vivo. In animal models of autoimmune diseases, BMS-986165 has been shown to reduce inflammation and improve disease symptoms.
Advantages and Limitations for Lab Experiments
One of the main advantages of BMS-986165 for lab experiments is its selectivity for TYK2. This allows for the specific inhibition of the TYK2 signaling pathway without affecting other JAK family members. However, a limitation of BMS-986165 is its relatively short half-life, which may require frequent dosing in animal studies.
Future Directions
There are several potential future directions for the research on BMS-986165. One area of interest is the exploration of its therapeutic potential in other autoimmune diseases such as multiple sclerosis and lupus. Additionally, the development of more potent and selective TYK2 inhibitors based on the structure of BMS-986165 is an ongoing area of research. Finally, the elucidation of the molecular mechanisms underlying the effects of BMS-986165 on the immune system may provide insights into new therapeutic targets for autoimmune diseases.
Scientific Research Applications
BMS-986165 has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The TYK2 enzyme is known to be involved in the signaling pathways that lead to the production of pro-inflammatory cytokines, which contribute to the pathogenesis of these diseases. Inhibition of TYK2 by BMS-986165 can therefore reduce the production of these cytokines and alleviate the symptoms of these diseases.
properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-5-methylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-4-11(2)13-7-5-6-8-14(13)17-16(18)15-10-9-12(3)19-15/h5-11H,4H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAIQJVBNIZLDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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